3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid

Catalog No.
S13999278
CAS No.
2919954-50-8
M.F
C21H23NO5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pr...

CAS Number

2919954-50-8

Product Name

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]propanoic acid

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c23-20(24)10-13-26-12-5-11-22-21(25)27-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,22,25)(H,23,24)

InChI Key

DFONVFIJNLSUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCC(=O)O

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid is a complex organic compound characterized by its unique molecular structure and functional groups. The molecular formula for this compound is C21H23NO5C_{21}H_{23}NO_5, and it has a molar mass of approximately 369.41 g/mol. This compound features a fluorenylmethoxycarbonyl group, which is significant in various biochemical applications, particularly in peptide synthesis and drug development. The structural representation includes a propanoic acid moiety, contributing to its potential biological activity.

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The amine group can react with carboxylic acids or their derivatives to form amides.
  • Hydrolysis: In aqueous conditions, the ester or amide bonds may undergo hydrolysis, regenerating the corresponding carboxylic acid and amine.

These reactions are crucial for the compound's utility in synthetic organic chemistry.

The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid typically involves several steps:

  • Protection of Amino Acids: The fluorenylmethoxycarbonyl group is used to protect the amino group of an amino acid.
  • Formation of Propanoic Acid Derivative: A propanoic acid derivative is synthesized through standard organic reactions such as alkylation or acylation.
  • Coupling Reaction: The protected amino acid is coupled with the propanoic acid derivative using coupling agents like DIC (N,N'-diisopropylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Deprotection: Finally, the fluorenylmethoxycarbonyl group is removed under acidic conditions to yield the final product.

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid has potential applications in:

  • Peptide Synthesis: As a protecting group for amino acids during peptide synthesis.
  • Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
  • Bioconjugation: Involved in linking biomolecules for therapeutic purposes.

Interaction studies involving 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid would typically focus on its binding affinity to biological targets such as enzymes or receptors. Such studies are essential for understanding the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid, including:

  • (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}-3-(2-chlorophenyl)propanoic acid
    • Molecular Formula: C30H24ClNO4C_{30}H_{24}ClNO_4
    • Notable for its chlorinated phenyl group.
  • (R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}-3-(4-methylphenyl)propanoic acid
    • Molecular Formula: C25H23NO4C_{25}H_{23}NO_4
    • Contains a methyl-substituted phenyl ring.
  • (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}-5-methoxy-5-oxopentanoic acid
    • Molecular Formula: C20H21NO4C_{20}H_{21}NO_4
    • Features a methoxypentanoic structure.

Uniqueness

The uniqueness of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid lies in its specific arrangement of functional groups, particularly the fluorenylmethoxycarbonyl protective group combined with the propanol chain. This structural arrangement may confer distinct properties that are advantageous in synthetic and biological applications compared to other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

369.15762283 g/mol

Monoisotopic Mass

369.15762283 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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